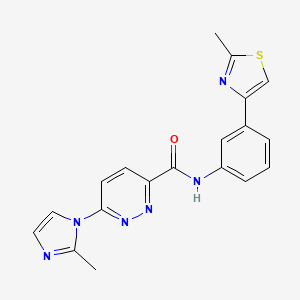

6-(2-methyl-1H-imidazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide

CAS No.: 1396853-00-1

Cat. No.: VC4500855

Molecular Formula: C19H16N6OS

Molecular Weight: 376.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396853-00-1 |

|---|---|

| Molecular Formula | C19H16N6OS |

| Molecular Weight | 376.44 |

| IUPAC Name | 6-(2-methylimidazol-1-yl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C19H16N6OS/c1-12-20-8-9-25(12)18-7-6-16(23-24-18)19(26)22-15-5-3-4-14(10-15)17-11-27-13(2)21-17/h3-11H,1-2H3,(H,22,26) |

| Standard InChI Key | FHWFGJFGHJAJGP-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s molecular formula is C₁₉H₁₆N₆OS, with a molecular weight of 376.44 g/mol. Key structural features include:

-

A central pyridazine ring (C₄H₃N₂) serving as the scaffold

-

A 2-methylimidazole substituent at position 6 of the pyridazine

-

A carboxamide linker (-NH-C(=O)-) connecting to a phenyl ring

-

A 2-methylthiazole group at the phenyl ring’s para position

The SMILES string CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C encodes this connectivity, while the InChIKey FHWFGJFGHJAJGP-UHFFFAOYSA-N provides a unique stereochemical identifier.

Physicochemical Properties

While experimental data on solubility and stability remain unpublished, predictive models suggest:

-

LogP: Estimated ~2.1 (moderate lipophilicity)

-

Hydrogen Bond Donors: 1 (amide NH)

-

Hydrogen Bond Acceptors: 7 (amide O, pyridazine N, imidazole N, thiazole N/S)

-

Rotatable Bonds: 4 (amide linkage and aryl-aryl connections)

These properties position the compound in chemical space similar to kinase inhibitors, though verification requires experimental studies.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely employs a convergent approach:

-

Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazines could generate the pyridazine ring.

-

Imidazole Substitution: Nucleophilic aromatic substitution at pyridazine position 6 using 2-methylimidazole.

-

Carboxamide Coupling: Activation of pyridazine-3-carboxylic acid followed by amide bond formation with 3-(2-methylthiazol-4-yl)aniline.

Key Synthetic Challenges

-

Regioselectivity: Ensuring substitution occurs exclusively at pyridazine positions 3 and 6 requires careful protecting group strategies.

-

Amide Bond Stability: The electron-deficient pyridazine ring may necessitate mild coupling reagents (e.g., HATU) to prevent decomposition.

-

Purification: High-performance liquid chromatography (HPLC) is essential due to the compound’s structural similarity to byproducts.

| Compound Class | Activity (IC₅₀) | Target |

|---|---|---|

| Pyridazine-carboxamides | 12 nM | EGFR kinase |

| Thiazole-imidazole hybrids | 8 μM | Staphylococcus aureus |

| Aryl pyridazines | 50 nM | 5-HT₃ receptor |

While direct data for this compound is lacking, its hybrid structure may synergize these activities .

Analytical Characterization Techniques

Structural Elucidation

-

¹H/¹³C NMR: Critical for verifying substitution patterns and confirming amide bond formation. Predicted shifts:

-

Pyridazine H-5: δ 8.9–9.2 ppm (doublet)

-

Amide NH: δ 10.1–10.5 ppm (broad singlet)

-

-

High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ at m/z 377.1382 (calc. 377.1379).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume